5,7-Dimethyl-1H-indole-3-carbaldehyde

Catalog No.
S6645330
CAS No.
54102-44-2
M.F
C11H11NO
M. Wt
173.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5,7-Dimethyl-1H-indole-3-carbaldehyde

CAS Number

54102-44-2

Product Name

5,7-Dimethyl-1H-indole-3-carbaldehyde

IUPAC Name

5,7-dimethyl-1H-indole-3-carbaldehyde

Molecular Formula

C11H11NO

Molecular Weight

173.21 g/mol

InChI

InChI=1S/C11H11NO/c1-7-3-8(2)11-10(4-7)9(6-13)5-12-11/h3-6,12H,1-2H3

InChI Key

MLFXUBUXUOZLJP-UHFFFAOYSA-N

SMILES

CC1=CC(=C2C(=C1)C(=CN2)C=O)C

Canonical SMILES

CC1=CC(=C2C(=C1)C(=CN2)C=O)C

5,7-Dimethyl-1H-indole-3-carbaldehyde is a chemical compound with the molecular formula C11H11NOC_{11}H_{11}NO and a molecular weight of 173.22 g/mol. It is classified as an indole derivative, which is a significant class of heterocyclic compounds known for their presence in various natural products and pharmaceuticals. The compound features a carbaldehyde functional group at the 3-position of the indole ring, along with methyl groups at the 5 and 7 positions, contributing to its unique chemical properties and biological activities .

There is no current information regarding the specific mechanism of action of 5,7-Dimethyl-1H-indole-3-carbaldehyde. However, some indole derivatives are known to interact with biological targets like enzymes or receptors [].

Typical of aldehydes and heterocycles. Notably, it can undergo:

  • Nucleophilic Addition Reactions: The aldehyde group can react with nucleophiles, leading to the formation of alcohols or other derivatives.
  • Condensation Reactions: It may participate in condensation reactions with amines or other nucleophiles to form imines or related compounds.
  • Electrophilic Substitution Reactions: The indole ring can undergo electrophilic substitutions at positions that are not already substituted, allowing for further functionalization.

5,7-Dimethyl-1H-indole-3-carbaldehyde exhibits notable biological activities. Research indicates that compounds in the indole family often possess:

  • Antimicrobial Properties: Some derivatives have shown effectiveness against various bacterial strains.
  • Antioxidant Activity: The presence of the indole structure is associated with the ability to scavenge free radicals.
  • Potential Anticancer Activity: Certain studies suggest that modifications on the indole scaffold can lead to compounds with anticancer properties, although specific data on this compound may be limited .

The synthesis of 5,7-dimethyl-1H-indole-3-carbaldehyde typically involves multi-step organic reactions. Common methods include:

  • Starting from Indole Derivatives: The synthesis can begin with 5,7-dimethylindole, which can be oxidized to introduce the aldehyde group.
  • Formylation Reactions: Techniques such as the Vilsmeier-Haack reaction may be employed to introduce the formyl group directly onto the indole ring.
  • Reactions with Aldehydes or Ketones: Other synthetic routes may involve condensation reactions between substituted indoles and appropriate aldehydes or ketones .

5,7-Dimethyl-1H-indole-3-carbaldehyde has several applications in various fields:

  • Pharmaceutical Research: As a building block for synthesizing biologically active compounds.
  • Chemical Synthesis: Utilized in organic synthesis for creating complex molecules due to its reactive aldehyde group.
  • Material Science: Potential use in developing new materials or coatings due to its unique chemical properties .

Interaction studies involving 5,7-dimethyl-1H-indole-3-carbaldehyde typically focus on its binding affinities and biological effects when interacting with proteins or enzymes. These studies help elucidate its potential therapeutic roles and mechanisms of action. For example:

  • Enzyme Inhibition Studies: Investigating how this compound might inhibit specific enzymes involved in disease pathways.
  • Protein Binding Studies: Understanding how it interacts with various biological macromolecules can provide insights into its pharmacokinetics and dynamics .

Several compounds share structural similarities with 5,7-dimethyl-1H-indole-3-carbaldehyde. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
5-MethylindoleC9H9NC_9H_9NLacks additional methyl groups; simpler structure
7-MethylindoleC9H9NC_9H_9NSimilar to 5-methyl but differs in substitution
5,6-DimethylindoleC10H11NC_{10}H_{11}NContains an additional methyl group
5,7-DimethylindoleC10H11NC_{10}H_{11}NLacks the carbaldehyde functional group
Indole-3-carbaldehydeC9H9NOC_9H_9NOSimpler indole structure without methyl groups

These compounds illustrate the diversity within the indole family while highlighting how the specific substitutions on the indole ring define their unique properties and potential applications .

XLogP3

2.2

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

173.084063974 g/mol

Monoisotopic Mass

173.084063974 g/mol

Heavy Atom Count

13

Dates

Last modified: 11-23-2023

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